9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BNC375, is a novel small molecule compound that has been developed for its potential therapeutic applications. BNC375 has been shown to have promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mechanism Of Action
The exact mechanism of action of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability and anxiolytic and antidepressant effects.
Biochemical And Physiological Effects
9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to improve cognitive function in animal models of schizophrenia. 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and anxiolytic and antidepressant effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is its selectivity for the GABA-A receptor, which reduces the risk of off-target effects. However, one of the limitations of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
For 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide include further preclinical studies to determine its efficacy in the treatment of various neurological disorders, as well as the development of more soluble analogs of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. Additionally, clinical trials will be needed to determine the safety and efficacy of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in humans.
Synthesis Methods
The synthesis of 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves a multistep process that includes the reaction of 2,3-dihydrobenzofuran with chloroacetyl chloride to give 3-chloro-2,3-dihydrobenzofuran. The next step involves the reaction of 3-chloro-2,3-dihydrobenzofuran with cyclobutanone in the presence of sodium hydride to give 3-chloro-N-cyclobutyl-2,3-dihydrobenzofuran. The final step involves the reaction of 3-chloro-N-cyclobutyl-2,3-dihydrobenzofuran with cyanamide to give 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.
Scientific Research Applications
9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In preclinical studies, 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have anxiolytic and antidepressant effects, and it has also been shown to improve cognitive function in animal models of schizophrenia.
properties
IUPAC Name |
6-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-11-7-10(8-12-13(11)21-6-2-5-20-12)14(19)18-15(9-17)3-1-4-15/h7-8H,1-6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYVHOKARDGSPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC3=C(C(=C2)Cl)OCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.